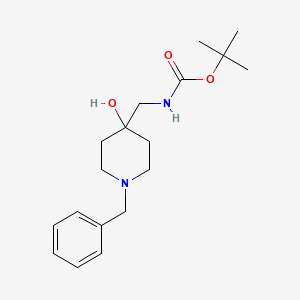

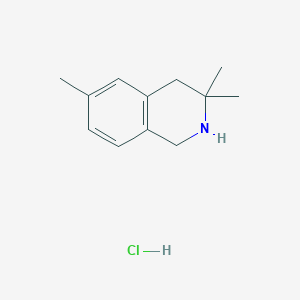

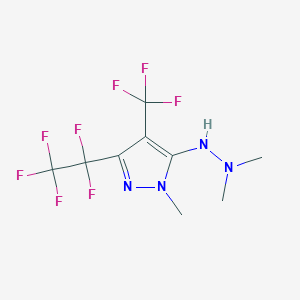

![molecular formula C18H12Cl2N4O B2991868 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477889-33-1](/img/structure/B2991868.png)

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis

One application of similar triazolopyrimidine derivatives involves their synthesis via microwave-assisted methods. These methods offer an efficient, promising, and green approach for producing compounds with potential anticonvulsant properties. For instance, the synthesis of 7-Amino-3-(4-chlorophenyl)-5-(2,4-dichloro-phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile demonstrates the compound's promising anticonvulsant potential. This synthesis method is notable for its high yield and short reaction times, highlighting the compound's utility in pharmacological research (Divate & Dhongade-Desai, 2014).

Metal-free Synthesis of Triazolopyrimidines

The compound also relates to the metal-free synthesis of biologically important triazolopyrimidines. A novel strategy has been developed for the convenient construction of triazolopyrimidine skeletons through direct oxidative N-N bond formation. This method features short reaction times and high yields, underscoring its significance in synthetic organic chemistry and potential applications in drug discovery (Zheng et al., 2014).

Characterization and Theoretical Study

The chemical properties and theoretical aspects of triazolopyrimidines, including their oxo derivatives, have been extensively studied. Such research provides insights into their molecular structure, potential for metal ion binding, and various applications in chemistry and pharmacology. The detailed characterization of these compounds, including crystal structure analysis and theoretical calculations, lays the groundwork for further exploration of their utility in various fields (Haj et al., 2000).

Antimicrobial and Antioxidant Activities

Research into triazolopyrimidines also includes the evaluation of their biological activities. Compounds derived from triazolopyrimidines have been synthesized and tested for antimicrobial and antioxidant activities. Such studies are crucial for identifying new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Gilava et al., 2020).

Zukünftige Richtungen

The future directions in the research of “7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” and its derivatives could involve the development of more potent and efficacious drugs . The search for diverse and novel structural frameworks may pave the way to develop new effective drugs .

Wirkmechanismus

Target of Action

The primary targets of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine are tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. For instance, it can bind to tubulin, inhibiting its polymerization and thus disrupting the formation of the mitotic spindle, which is essential for cell division . It can also inhibit LSD1, a histone demethylase, thereby affecting gene expression . Furthermore, it can inhibit CDK2, a cyclin-dependent kinase, thereby disrupting the cell cycle .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the mitosis phase . By inhibiting LSD1, it alters the methylation status of histones, affecting the transcription of various genes . By inhibiting CDK2, it disrupts the progression of the cell cycle, particularly the transition from G1 phase to S phase .

Pharmacokinetics

Given its molecular weight of 28113 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the inhibition of cell division, alteration of gene expression, and disruption of the cell cycle . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion, potentially leading to drug-drug interactions .

Eigenschaften

IUPAC Name |

7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O/c19-14-4-1-13(16(20)9-14)10-25-15-5-2-12(3-6-15)17-7-8-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDDWTJPJIJUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

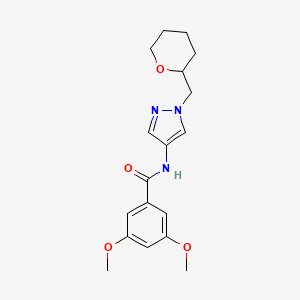

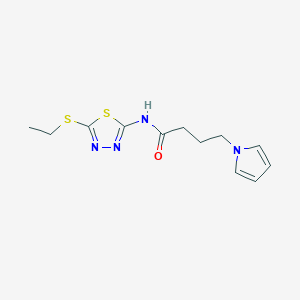

![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)

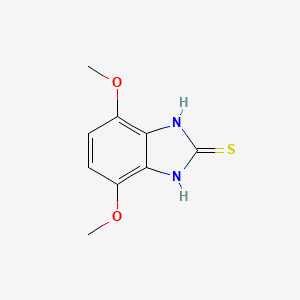

![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)

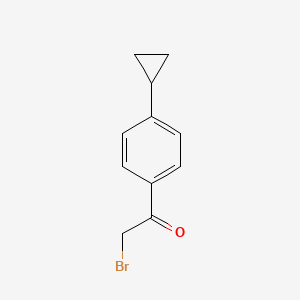

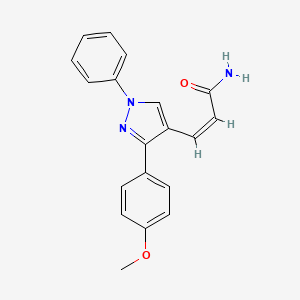

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2991802.png)

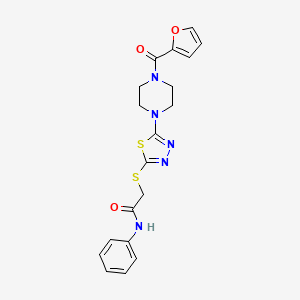

![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)